
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole: is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes two 2,6-diisopropylphenyl groups attached to a dihydroimidazole ring, making it a sterically hindered ligand. This steric hindrance contributes to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene or ethanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Continuous flow reactors: For efficient mixing and heat transfer
Optimized reaction conditions: To maximize yield and minimize by-products
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole undergoes various types of chemical reactions, including:
Oxidation: Forms imidazolium salts
Reduction: Can be reduced to form dihydroimidazole derivatives
Substitution: Reacts with halides to form substituted imidazoles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products:
Oxidation: Imidazolium salts
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazoles
Aplicaciones Científicas De Investigación
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and C-H activation.
Medicine: Explored for its potential in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole involves its role as a ligand in catalysis. The compound coordinates with transition metals to form stable complexes, which then participate in various catalytic cycles. The steric hindrance provided by the 2,6-diisopropylphenyl groups enhances the selectivity and efficiency of these catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and gold, and the pathways involved are typically those related to cross-coupling and C-H activation reactions .
Comparación Con Compuestos Similares
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Comparison: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole is unique due to its steric hindrance and stability. Compared to similar compounds, it offers:
- Higher stability: Due to the bulky 2,6-diisopropylphenyl groups
- Enhanced selectivity: In catalytic reactions
- Versatility: In various chemical transformations
These properties make it a valuable compound in both academic research and industrial applications .
Propiedades
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-17H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINQFQLMRKGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
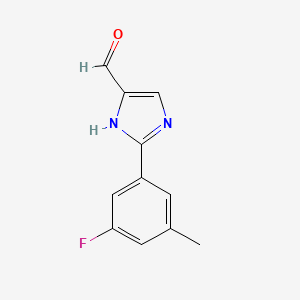

![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)
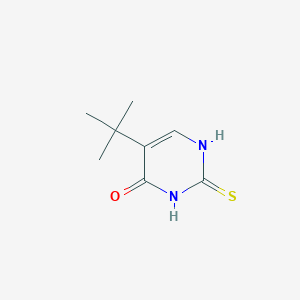

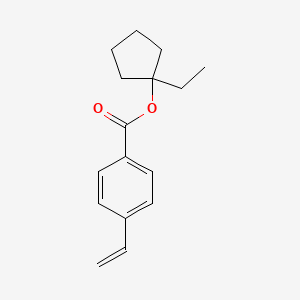
![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)
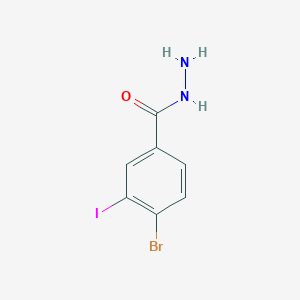
![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
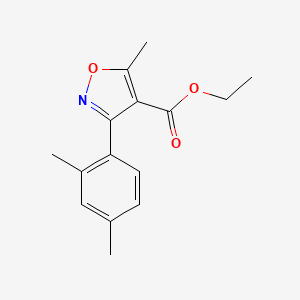

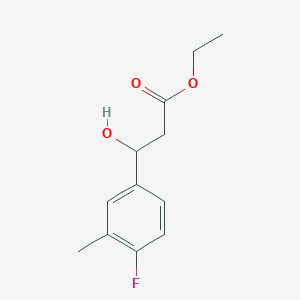
![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)

